4-(Dimethylamino)piperidine dihydrochloride 4-(Dimethylamino)piperidine dihydrochloride Dimethyl-piperidin-4-yl-amine DiHCl

Brand Name: Vulcanchem
CAS No.: 4876-59-9
VCID: VC2272436
InChI: InChI=1S/C7H16N2.2ClH/c1-9(2)7-3-5-8-6-4-7;;/h7-8H,3-6H2,1-2H3;2*1H
SMILES: CN(C)C1CCNCC1.Cl.Cl
Molecular Formula: C7H17ClN2
Molecular Weight: 164.67 g/mol

4-(Dimethylamino)piperidine dihydrochloride

CAS No.: 4876-59-9

Cat. No.: VC2272436

Molecular Formula: C7H17ClN2

Molecular Weight: 164.67 g/mol

* For research use only. Not for human or veterinary use.

4-(Dimethylamino)piperidine dihydrochloride - 4876-59-9

Specification

CAS No. 4876-59-9
Molecular Formula C7H17ClN2
Molecular Weight 164.67 g/mol
IUPAC Name N,N-dimethylpiperidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C7H16N2.2ClH/c1-9(2)7-3-5-8-6-4-7;;/h7-8H,3-6H2,1-2H3;2*1H
Standard InChI Key IDCJGSDAPFXTGB-UHFFFAOYSA-N
SMILES CN(C)C1CCNCC1.Cl.Cl
Canonical SMILES CN(C)C1CCNCC1.Cl

Introduction

Basic Properties and Identification

4-(Dimethylamino)piperidine dihydrochloride is an organic compound with the chemical formula C7H18Cl2N2 and a molecular weight of 201.14 g/mol. It is registered under CAS number 4876-59-9 and MDL number MFCD00035296 . The compound features a piperidine ring with a dimethylamino group at the 4-position, with its nitrogen atoms protonated and associated with two chloride counterions.

The structural representation can be described through its SMILES notation: CN(C1CCNCC1)C.[H]Cl.[H]Cl, which indicates a piperidine ring with a dimethylamino substituent and two hydrogen chloride molecules . This compound exists as a salt, which generally confers greater stability and water solubility compared to its free base form.

Synthesis Methods

Several methods for obtaining 4-(Dimethylamino)piperidine dihydrochloride have been documented, with the most notable being the deprotection of tert-butyl 4-(dimethylamino)piperidine-1-carboxylate.

Applications in Chemical Synthesis

4-(Dimethylamino)piperidine dihydrochloride demonstrates significant versatility as a synthetic building block, particularly in medicinal chemistry and the preparation of bioactive compounds.

Reactions with Aryl Halides

The compound readily participates in nucleophilic aromatic substitution reactions with aryl halides, especially when electron-withdrawing groups activate the aromatic system. These reactions typically employ basic conditions to neutralize the hydrochloride salt and generate the reactive free amine.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions with Aryl Halides

YieldReaction ConditionsNotes
90%N-ethyl-N,N-diisopropylamine; In dimethyl sulfoxide; at 100°CReaction with 1-fluoro-4-nitrobenzene yielding N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine
77%N-ethyl-N,N-diisopropylamine; at 95°C; for 18h; Inert atmosphereReaction with 1-fluoro-4-nitrobenzene under DIPEA conditions
50%Triethylamine; In methanol; at 90°C; for 3.5hReaction with 4-fluoro-nitrobenzene in methanol
55%N-ethyl-N,N-diisopropylamine; In dimethyl sulfoxide; at 50°C; for 72hReaction with 5,6-dichloro-N-(4-(2-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-yl)pyridine-3-carboxamide

The data demonstrate that 4-(Dimethylamino)piperidine dihydrochloride effectively displaces halides in activated aromatic systems. The reaction efficiency varies with temperature, solvent choice, and base selection, with DMSO/DIPEA combinations typically providing superior results at elevated temperatures.

Catalytic Reactions

The use of 4-(Dimethylamino)piperidine dihydrochloride in palladium-catalyzed coupling reactions represents an intriguing application, particularly in C-N bond formation.

Structure-Activity Relationships

The incorporation of 4-(Dimethylamino)piperidine into various molecular scaffolds often aims to modulate pharmacological properties. The dimethylamino group at the 4-position of the piperidine ring introduces a basic center with specific electronic and steric properties that can influence receptor interactions in biological systems.

Comparative Reactivity

When examining the reactivity patterns across multiple experiments, several trends emerge regarding optimal reaction conditions for utilizing 4-(Dimethylamino)piperidine dihydrochloride.

Table 2: Comparative Analysis of Reaction Parameters and Yields

BaseSolventTemperature (°C)Time (h)Yield (%)
DIPEADMSO100Not specified90
DIPEANot specified951877
TriethylamineMethanol903.550
TriethylamineTHF/DMFRoom temperature18.578
K₂CO₃DMSO601698
DIPEADMSO507255

This comparative analysis reveals that potassium carbonate in DMSO at moderate temperatures (60°C) provides excellent yields (98%), while triethylamine in methanol delivers more modest results (50%). The data suggest that both base strength and solvent polarity significantly influence reaction efficiency, with more polar aprotic solvents generally yielding superior results.

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